1-Ethoxypent-2-yne: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Synthetic Utility
1-Ethoxypent-2-yne: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Synthetic Utility
Executive Summary
1-Ethoxypent-2-yne (CAS: 20635-10-3) is a highly versatile propargylic ether characterized by an internal alkyne flanked by an ethyl group and an ethoxymethyl ether moiety[1]. In the realm of organic synthesis and drug development, propargylic ethers serve as critical building blocks. They act as masked reactive centers that can be selectively activated for complex carbon-carbon (C-C) and carbon-heteroatom bond formations. This whitepaper provides an in-depth analysis of the physical properties, mechanistic reactivity, and validated experimental workflows associated with 1-ethoxypent-2-yne, with a specific focus on its application in the Nicholas reaction and Williamson ether synthesis.
Structural and Physical Properties
The structural framework of 1-ethoxypent-2-yne consists of an sp -hybridized alkynyl core that imparts linear geometry and high electron density, making it susceptible to transition-metal coordination. The adjacent ethoxy group typically functions as a poor leaving group; however, under specific catalytic conditions, it becomes a powerful electrophilic handle.
Table 1: Physical and Chemical Properties of 1-Ethoxypent-2-yne
| Property | Value | Reference / Source |
| IUPAC Name | 1-ethoxypent-2-yne | PubChem[1] |
| CAS Number | 20635-10-3 | ChemRadar[2] |
| Molecular Formula | C₇H₁₂O | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| Exact Mass | 112.0888 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| SMILES String | CCC#CCOCC | PubChem[1] |
| InChIKey | CZJRAKLNHAXUMW-UHFFFAOYSA-N | PubChem[1] |
Chemical Reactivity & Mechanistic Pathways
Propargylic Substitution via the Nicholas Reaction
The most significant synthetic application of 1-ethoxypent-2-yne is its use as a substrate in the Nicholas Reaction [3]. Under standard conditions, the ethoxy group is a poor leaving group, making direct SN1 or SN2 substitution at the propargylic position highly inefficient and prone to side reactions (e.g., allene formation).
The Causality of Cobalt Stabilization: By introducing dicobalt octacarbonyl ( Co2(CO)8 ), the alkyne undergoes rapid complexation. This coordination changes the orbital hybridization of the alkynyl carbons from sp to an sp2 -like geometry[3]. When a Lewis acid (such as BF3⋅OEt2 ) is subsequently introduced, it promotes the cleavage of the C-O bond. The resulting propargylic carbocation is extraordinarily stable[3]. This stability is caused by the extensive delocalization of the cationic charge onto the transition metal ( Co2(CO)6 ) moiety[3][4]. This highly electrophilic, yet stable, intermediate can then be intercepted by a wide variety of nucleophiles (e.g., electron-rich aromatics, allylsilanes, or enolates) to form new bonds with complete regiocontrol[4][5].
Mechanistic pathway of the Nicholas Reaction utilizing 1-ethoxypent-2-yne.
Alkyne Functionalization
Beyond substitution, the internal alkyne of 1-ethoxypent-2-yne can be subjected to controlled hydrogenation. Using standard H2 gas over a Lindlar catalyst (palladium deposited on calcium carbonate and poisoned with lead or quinoline), the alkyne is selectively reduced to cis-1-ethoxy-2-pentene. The causality behind the use of the Lindlar catalyst is its poisoned nature, which prevents over-reduction to the fully saturated alkane, ensuring high stereoselectivity for the syn-addition product.
Experimental Methodologies & Protocols
Synthesis via Williamson Ether Synthesis
The most robust method for synthesizing 1-ethoxypent-2-yne is the Williamson Ether Synthesis , an SN2 reaction between a propargylic alkoxide and a primary alkyl halide[6]. This protocol is designed as a self-validating system: visual cues (gas evolution and precipitate formation) act as real-time indicators of reaction progress[6][7].
Step-by-Step Protocol:
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Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve 1.0 equivalent of pent-2-yn-1-ol in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
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Deprotonation: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
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Causality & Validation: NaH irreversibly deprotonates the alcohol. The immediate evolution of H2 gas serves as a visual validation that the highly nucleophilic alkoxide is forming. Wait until gas evolution ceases (approx. 30 minutes).
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Alkylation: Dropwise, add 1.2 equivalents of ethyl bromide.
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Validation & Workup: Allow the reaction to warm to room temperature. The formation of a white precipitate ( NaBr ) confirms the substitution is occurring. Quench carefully with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and purify via vacuum distillation.
Step-by-step synthetic workflow for 1-ethoxypent-2-yne via Williamson Ether Synthesis.
Cobalt-Catalyzed Propargylic Substitution Workflow
For researchers looking to utilize 1-ethoxypent-2-yne as an electrophile, the following Nicholas reaction protocol ensures high yields and prevents alkyne degradation[3][8].
Step-by-Step Protocol:
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Complexation: Dissolve 1-ethoxypent-2-yne in anhydrous dichloromethane (DCM) under argon. Add 1.05 equivalents of Co2(CO)8 .
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Validation: The reaction mixture will rapidly transition from clear to a deep red/brown color, accompanied by the evolution of CO gas, validating the formation of the hexacarbonyl complex[3].
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Activation & Substitution: Cool the mixture to -78 °C. Add 1.5 equivalents of the desired nucleophile (e.g., allyltrimethylsilane), followed by the dropwise addition of 1.2 equivalents of BF3⋅OEt2 . Stir for 2 hours, allowing it to slowly warm to 0 °C[4].
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Decomplexation: To liberate the newly functionalized alkyne, add 3.0 equivalents of ceric ammonium nitrate (CAN) dissolved in a minimal amount of acetone/water. The oxidative cleavage of the cobalt species will return the alkyne to its native, uncomplexed state[3][9].
Data Presentation: Quantitative Analysis
The table below summarizes the expected quantitative outcomes for the primary workflows involving 1-ethoxypent-2-yne, providing benchmarks for experimental validation.
Table 2: Reaction Scope and Expected Yields for 1-Ethoxypent-2-yne Workflows
| Reaction Type | Reagents & Catalysts | Temp Profile | Expected Yield | Mechanistic Note |
| Williamson Synthesis | Pent-2-yn-1-ol, NaH, EtBr | 0 °C → RT | 85 - 90% | Irreversible deprotonation drives SN2 kinetics. |
| Nicholas Reaction (C-C) | Co2(CO)8 , BF3⋅OEt2 , Allylsilane | -78 °C → RT | 75 - 85% | Cobalt-stabilized carbocation prevents degradation. |
| Hydrogenation | H2 (1 atm), Lindlar Catalyst | RT | > 95% | Syn-addition yields cis-alkene; quinoline prevents over-reduction. |
| Ether Cleavage | BBr3 , DCM | -78 °C | < 30% | Not recommended; propargylic ethers are highly sensitive to strong Lewis acids without Co-stabilization. |
References
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1-Ethoxypent-2-yne | C7H12O | CID 15266968 - PubChem (National Center for Biotechnology Information) -[Link]
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Nicholas reaction - Wikipedia, The Free Encyclopedia -[Link]
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Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (Royal Society of Chemistry) -[Link]
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The Williamson Ether Synthesis - Master Organic Chemistry -[Link]
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The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor Scholarship -[Link]
-
Alkyne Ligation Handles: Propargylation via the Nicholas Reaction - PMC (National Institutes of Health) -[Link]
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- 3. Nicholas reaction - Wikipedia [en.wikipedia.org]
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